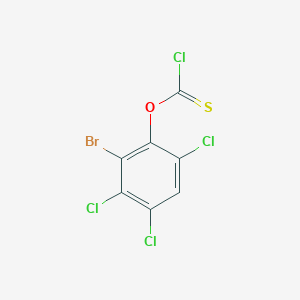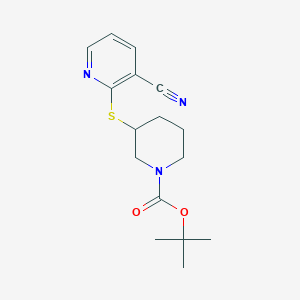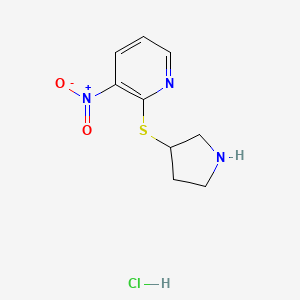
Dimethyl ethoxypropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ethoxypropanedioate, also known as dimethyl ethylmalonate, is an organic compound with the molecular formula C7H12O4. It is a diester of malonic acid, where both ester groups are ethyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl ethoxypropanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound is produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification. The process involves the following steps:
- Chloroacetic acid is neutralized with sodium hydroxide to form sodium chloroacetate.
- Sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid.
- Cyanoacetic acid is hydrolyzed to malonic acid.
- Malonic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.
化学反応の分析
Types of Reactions
Dimethyl ethoxypropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ethyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.
Decarboxylation: Heating the compound in the presence of a suitable catalyst.
Major Products
Alkylation: Alkylated derivatives of this compound.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Ethyl acetate and carbon dioxide.
科学的研究の応用
Dimethyl ethoxypropanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the synthesis of barbiturates, which are used as sedatives and anesthetics.
Material Science: It is used in the preparation of polymers and resins.
Biological Research: The compound is used in the synthesis of biologically active molecules for research purposes.
作用機序
The mechanism of action of dimethyl ethoxypropanedioate involves its reactivity as a diester The compound can undergo nucleophilic substitution reactions at the ester groups, leading to the formation of various derivatives
類似化合物との比較
Similar Compounds
Diethyl malonate: Similar to dimethyl ethoxypropanedioate but with ethyl groups instead of methyl groups.
Dimethyl malonate: Similar structure but with both ester groups being methyl groups.
Ethyl acetoacetate: Another diester used in organic synthesis, but with a different structure.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
5018-32-6 |
|---|---|
分子式 |
C7H12O5 |
分子量 |
176.17 g/mol |
IUPAC名 |
dimethyl 2-ethoxypropanedioate |
InChI |
InChI=1S/C7H12O5/c1-4-12-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 |
InChIキー |
UILPTYMAACQFHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)






![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
